molecular formula C24H28N2O2S2 B11643494 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone

Cat. No.: B11643494
M. Wt: 440.6 g/mol
InChI Key: RFQOYSCQNUZIDH-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone is a complex organic compound that features a benzothiazole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The mixture is then heated to facilitate the reaction and obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Methyl-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
  • **2-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate

Uniqueness

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone is unique due to its specific combination of benzothiazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C24H28N2O2S2/c1-6-28-17-8-9-19-21(12-17)30-23(25-19)29-14-22(27)26-20-10-7-15(2)11-18(20)16(3)13-24(26,4)5/h7-12,16H,6,13-14H2,1-5H3

InChI Key

RFQOYSCQNUZIDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C)C(CC3(C)C)C

Origin of Product

United States

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